molecular formula C13H10BrNO3 B8348075 3-(Benzyloxy)-6-bromopicolinic acid

3-(Benzyloxy)-6-bromopicolinic acid

Cat. No. B8348075
M. Wt: 308.13 g/mol
InChI Key: JTQMTNHKFYBXNP-UHFFFAOYSA-N
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Patent
US09364482B2

Procedure details

A solution of methyl 3-(benzyloxy)-6-bromopicolinate (2.0 g, 6.20 mmol) and LiOH.H2O (0.71 g, 18.60 mmol) in 1,4-dioxane/H2O (100 mL/20 mL) was stirred at 40° C. overnight. The mixture was filtered and the filtrate was acidified to pH=3 by aqueous HCl (2 M) and extracted with EtOAc. The combined organic phase was washed with brine, dried over Na2SO4 and concentrated to afford the product of 3-(benzyloxy)-6-bromopicolinic acid (1.87 g, yield: 97.9%) without further purification. 1H-NMR (CDCl3, 400 MHz) δ 7.52˜7.54 (m, 1H), 7.39˜7.41 (m, 2H), 7.24˜7.34 (m, 4H), 5.24 (s, 2H). MS (M+H)+: 308/310.
Quantity
2 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]([C:16]([O:18]C)=[O:17])=[N:11][C:12]([Br:15])=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O[Li].O>O1CCOCC1.O>[CH2:1]([O:8][C:9]1[C:10]([C:16]([OH:18])=[O:17])=[N:11][C:12]([Br:15])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=NC(=CC1)Br)C(=O)OC
Name
LiOH.H2O
Quantity
0.71 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=NC(=CC1)Br)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g
YIELD: PERCENTYIELD 97.9%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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